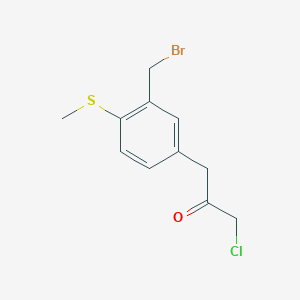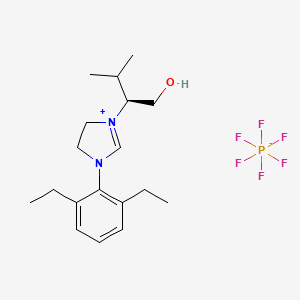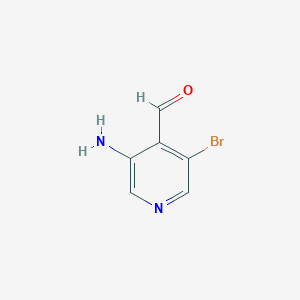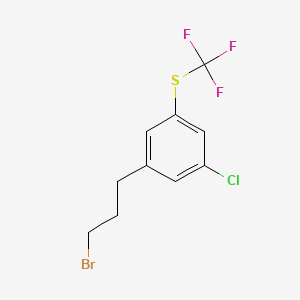
1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethylthio group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and activity within the body.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chlorine atom and has different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and different chemical properties.
3-Bromo-1-phenylpropane: This compound lacks the trifluoromethylthio group and has different applications in organic synthesis.
Propiedades
Fórmula molecular |
C10H9BrClF3S |
|---|---|
Peso molecular |
333.60 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
Clave InChI |
NRITYUVXFHJTBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1SC(F)(F)F)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


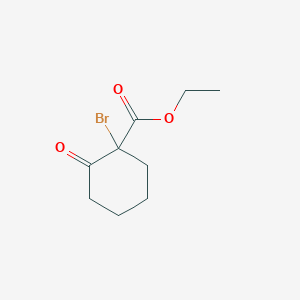

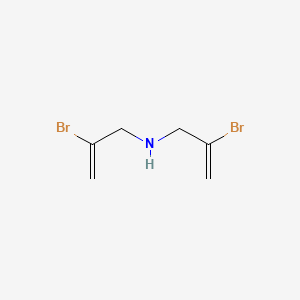
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

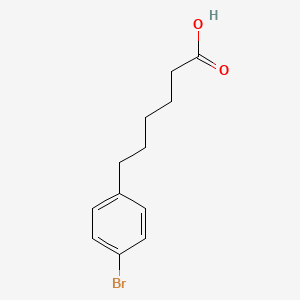

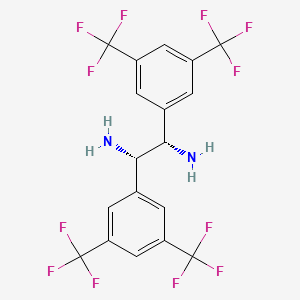
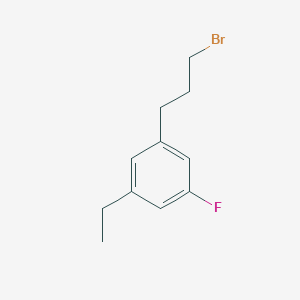
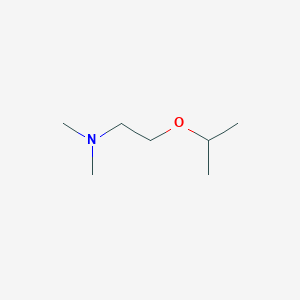
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
